2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one is a complex organic compound that features a unique combination of aromatic rings and heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thieno[2,3-d][1,3]oxazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-2-yl group: This step often involves a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-2-ylboronic acid or a similar reagent.
Addition of the (E)-2-(4-methoxyphenyl)ethenyl group: This can be accomplished through a Heck reaction, where the (E)-2-(4-methoxyphenyl)ethenyl halide is coupled with the thieno[2,3-d][1,3]oxazin-4-one derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its electronic properties may be useful in the development of organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)ethylamine
- 2-(4-Methoxyphenyl)ethanol
- 4-Ethyl-2-methoxyphenol
Uniqueness
Compared to these similar compounds, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one stands out due to its complex structure, which includes multiple aromatic rings and heteroatoms. This complexity provides unique electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S2/c1-22-13-7-4-12(5-8-13)6-9-16-20-18-17(19(21)23-16)14(11-25-18)15-3-2-10-24-15/h2-11H,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWPKLWHYGSUPE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C(=CS3)C4=CC=CS4)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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